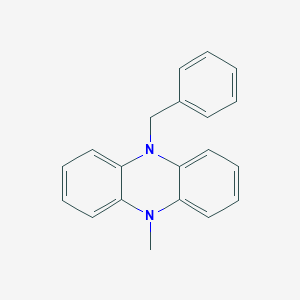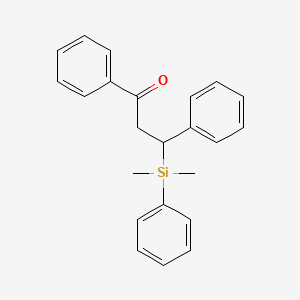
1-Propanone, 3-(dimethylphenylsilyl)-1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 3-(dimethylphenylsilyl)-1,3-diphenyl- is an organic compound that belongs to the class of ketones This compound is characterized by the presence of a propanone group attached to a dimethylphenylsilyl and two phenyl groups
Preparation Methods
The synthesis of 1-Propanone, 3-(dimethylphenylsilyl)-1,3-diphenyl- can be achieved through several synthetic routes. One common method involves the reaction of 3-(dimethylphenylsilyl)-1,3-diphenylpropan-1-one with appropriate reagents under controlled conditions. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and advanced equipment to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, making it suitable for commercial applications.
Chemical Reactions Analysis
1-Propanone, 3-(dimethylphenylsilyl)-1,3-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone group into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylphenylsilyl group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired products are formed efficiently.
Scientific Research Applications
1-Propanone, 3-(dimethylphenylsilyl)-1,3-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-Propanone, 3-(dimethylphenylsilyl)-1,3-diphenyl- exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the nature of the reactants. Its unique structure allows it to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
1-Propanone, 3-(dimethylphenylsilyl)-1,3-diphenyl- can be compared with other similar compounds such as:
1-Propanone, 3-(trimethylsilyl)-1,3-diphenyl-: This compound has a trimethylsilyl group instead of a dimethylphenylsilyl group, which can affect its reactivity and stability.
1-Propanone, 3-(dimethylphenylsilyl)-1,3-dimethyl-:
The uniqueness of 1-Propanone, 3-(dimethylphenylsilyl)-1,3-diphenyl- lies in its specific combination of functional groups, which provides it with distinct reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
118356-60-8 |
|---|---|
Molecular Formula |
C23H24OSi |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
3-[dimethyl(phenyl)silyl]-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C23H24OSi/c1-25(2,21-16-10-5-11-17-21)23(20-14-8-4-9-15-20)18-22(24)19-12-6-3-7-13-19/h3-17,23H,18H2,1-2H3 |
InChI Key |
BAGFORDIVMFSTQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




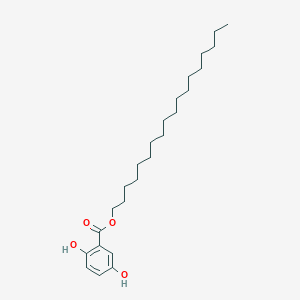
![2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14291486.png)


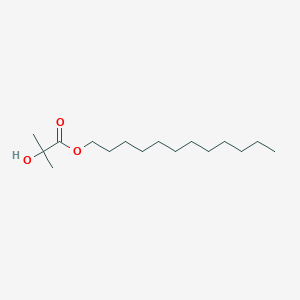
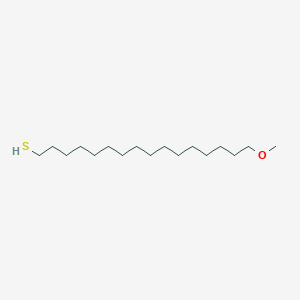
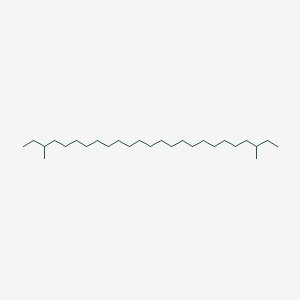
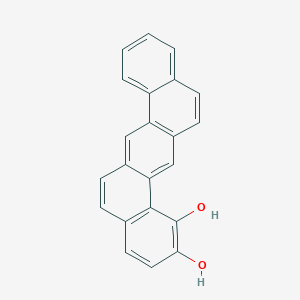
![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)

![5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane](/img/structure/B14291552.png)
